molecular formula C19H17N3O2S2 B11282255 3-(3-methoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-(3-methoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11282255
M. Wt: 383.5 g/mol
InChI Key: MLKWBTWGOORKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-METHOXYPHENYL)-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the pyridin-2-ylmethylsulfanyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the sulfur atom.

    Substitution: The aromatic rings (methoxyphenyl and pyridinyl) can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class might include 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine and 2,4-diaminothieno[3,2-d]pyrimidine.

    Methoxyphenyl derivatives: Compounds like 3-methoxyphenylboronic acid or 3-methoxyphenylacetic acid.

Uniqueness

The uniqueness of 3-(3-METHOXYPHENYL)-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-(pyridin-2-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H17N3O2S2/c1-24-15-7-4-6-14(11-15)22-18(23)17-16(8-10-25-17)21-19(22)26-12-13-5-2-3-9-20-13/h2-7,9,11H,8,10,12H2,1H3

InChI Key

MLKWBTWGOORKFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=N4

solubility

54.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.